molecular formula C12H16N2O3 B2968112 N-(4-acetamidophenyl)-2-ethoxyacetamide CAS No. 600140-39-4; 869985-47-7

N-(4-acetamidophenyl)-2-ethoxyacetamide

Cat. No.: B2968112
CAS No.: 600140-39-4; 869985-47-7
M. Wt: 236.271
InChI Key: XBYYRSFPNXOSEO-UHFFFAOYSA-N
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Description

Chemical Name: N-(4-Acetamidophenyl)-2-ethoxyacetamide CAS No.: 600140-39-4 Molecular Formula: C₁₂H₁₆N₂O₃ Molecular Weight: 236.27 g/mol Physical Properties:

  • Purity: >95% (HPLC)
  • Storage: Stable at room temperature, moisture-sensitive .
  • Solubility: Requires heating (37°C) and sonication for dissolution in polar solvents like DMSO or ethanol .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-17-8-12(16)14-11-6-4-10(5-7-11)13-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYYRSFPNXOSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(4-Ethoxyphenyl)acetamide

CAS No.: 62-44-2 Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol Key Differences:

  • Structure : Lacks the ethoxyacetamide side chain, featuring only an ethoxyphenyl and acetamide group.
  • Applications : Utilized in GC/MS analysis for drug screening, indicating distinct analytical utility compared to the target compound’s synthetic role .
  • Reactivity : Simpler structure limits its versatility in forming complex heterocycles.

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

CAS No.: Not provided Molecular Formula: C₉H₉ClN₂O₅S Key Differences:

  • Structure : Incorporates chloro, nitro, and methylsulfonyl groups, enhancing electrophilicity.
  • Applications : Serves as a precursor for sulfur-containing heterocycles, differing from the target’s thiadiazole/thiazole focus .
  • Crystallography : Exhibits intermolecular hydrogen bonding (C–H⋯O), influencing solid-state packing .

N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide

CAS No.: 1016493-56-3 Molecular Formula: C₁₆H₁₈N₂O₂ Molecular Weight: 270.33 g/mol Key Differences:

  • Applications : Likely tailored for pharmacological studies, contrasting with the target’s role as a synthetic intermediate .

2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide

CAS No.: 247592-74-1 Molecular Formula: C₁₇H₁₅N₂O₆ Molecular Weight: 343.31 g/mol Key Differences:

  • Structure : Nitrophenyl and formyl groups increase electron-withdrawing effects, favoring condensation reactions.
  • Applications: Potential use in designing Schiff bases or metal complexes, diverging from the target’s heterocyclic synthesis .

Structural and Functional Group Analysis

Table 1: Functional Group Comparison

Compound Key Functional Groups Reactivity Profile
N-(4-Acetamidophenyl)-2-ethoxyacetamide Acetamidophenyl, ethoxyacetamide Cyclization with thioureas
N-(4-Ethoxyphenyl)acetamide Ethoxyphenyl, acetamide GC/MS analysis
N-(4-Chloro-2-nitrophenyl)-... Chloro, nitro, methylsulfonyl Sulfur heterocycle synthesis
N-(4-Amino-2-methylphenyl)-... Methoxyphenyl, amino-methyl Pharmacological intermediates

Table 2: Molecular Data

Compound Molecular Weight (g/mol) Solubility Profile
This compound 236.27 Requires heating/sonication
N-(4-Ethoxyphenyl)acetamide 179.22 High organic solvent solubility
2-(4-Formyl-2-methoxyphenoxy)-... 343.31 Likely low aqueous solubility

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